Einecs 301-282-0

Description

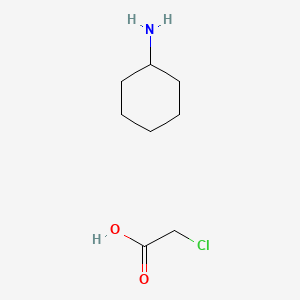

Einecs 301-282-0, also known by its CAS number 93982-95-7, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Properties

CAS No. |

93982-95-7 |

|---|---|

Molecular Formula |

C8H16ClNO2 |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

2-chloroacetic acid;cyclohexanamine |

InChI |

InChI=1S/C6H13N.C2H3ClO2/c7-6-4-2-1-3-5-6;3-1-2(4)5/h6H,1-5,7H2;1H2,(H,4,5) |

InChI Key |

DAGALDTZYOJOHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N.C(C(=O)O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 301-282-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.

Scientific Research Applications

Einecs 301-282-0 has various scientific research applications across different fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in studies related to its biological activity, toxicity, or potential therapeutic uses . In industry, it may be used in the production of materials, chemicals, or pharmaceuticals .

Comparison with Similar Compounds

Einecs 301-282-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (EC No. 203-770-8), bismuth tetroxide (EC No. 234-985-5), and mercurous oxide (EC No. 239-934-0) . Each of these compounds has unique properties and applications, making this compound distinct in its own right.

Biological Activity

Einecs 301-282-0 , also known as lead and its compounds , is a substance regulated under the European Chemicals Agency (ECHA) guidelines. This compound has been extensively studied due to its significant biological activity and potential health risks associated with exposure.

Biological Activity

The biological activity of this compound primarily revolves around its toxicological effects on human health and the environment. Lead is known for its neurotoxic properties, particularly affecting the nervous system, and has been linked to various health issues including developmental disorders in children, cardiovascular diseases, and reproductive toxicity.

Toxicological Profile

- Neurotoxicity : Lead exposure can lead to cognitive deficits and behavioral issues, particularly in children. Studies have shown that even low levels of lead in blood can adversely affect IQ and academic performance.

- Hematological Effects : Lead interferes with hemoglobin synthesis, leading to anemia. It inhibits the enzyme aminolevulinic acid dehydratase (ALAD), crucial for heme production.

- Kidney Damage : Chronic exposure can result in nephrotoxicity, manifesting as reduced renal function and increased risk of kidney disease.

- Endocrine Disruption : Lead has been implicated in disrupting endocrine functions, affecting hormone levels and potentially leading to reproductive issues.

Regulatory Status

Lead and its compounds are classified as substances of very high concern (SVHC) under REACH regulations due to their hazardous nature. The ECHA mandates that manufacturers and importers provide comprehensive data on the risks associated with these substances, including detailed toxicological studies.

Data Table: Toxicological Effects of this compound

Case Studies

- Childhood Exposure : A significant study conducted in urban areas found that children with elevated blood lead levels exhibited lower IQ scores and increased behavioral problems compared to their peers with lower levels of exposure. The study highlighted the importance of reducing lead exposure in residential environments.

- Occupational Exposure : Research among workers in battery manufacturing revealed a high incidence of lead poisoning, characterized by neurological symptoms and increased blood pressure. This underscores the need for stringent occupational safety measures.

- Environmental Impact : A case study assessing lead contamination in soil around industrial sites showed detrimental effects on local flora and fauna, indicating that lead compounds pose risks not only to human health but also to ecosystems.

Research Findings

Recent research continues to explore the mechanisms by which lead exerts its toxic effects. Key findings include:

- Oxidative Stress : Lead induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Inflammatory Response : Exposure triggers inflammatory pathways that may contribute to chronic diseases.

- Genotoxicity : Studies have indicated that lead can cause DNA damage, raising concerns about its role as a potential carcinogen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.